
(3β,5β)-Pregnane-3,20,21-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3β,5β)-Pregnane-3,20,21-triol is a steroidal compound that belongs to the class of pregnanes It is characterized by the presence of three hydroxyl groups at the 3, 20, and 21 positions on the steroid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3β,5β)-Pregnane-3,20,21-triol typically involves multiple steps starting from readily available steroid precursors. One common approach is the reduction of pregnane derivatives using specific reducing agents under controlled conditions. For example, the reduction of pregnane-3,20-dione with sodium borohydride in methanol can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(3β,5β)-Pregnane-3,20,21-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like tosyl chloride (TsCl) in the presence of a base can facilitate the substitution of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pregnane-3,20-dione, while reduction can produce more saturated steroids.
Aplicaciones Científicas De Investigación
(3β,5β)-Pregnane-3,20,21-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It serves as a model compound for studying steroid metabolism and function.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3β,5β)-Pregnane-3,20,21-triol involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This compound may also interact with enzymes involved in steroid metabolism, affecting the levels of other biologically active steroids in the body .
Comparación Con Compuestos Similares
Similar Compounds
(3β,5α)-Pregnane-3,20-diol: Similar in structure but with different stereochemistry at the 5 position.
(3α,5β)-Pregnane-3,20-diol: Another stereoisomer with different biological activities.
Pregnanediol: A metabolite of progesterone with hydroxyl groups at the 3 and 20 positions.
Uniqueness
(3β,5β)-Pregnane-3,20,21-triol is unique due to the presence of an additional hydroxyl group at the 21 position, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Propiedades
Número CAS |
65310-34-1 |
|---|---|
Fórmula molecular |
C₂₁H₃₆O₃ |
Peso molecular |
336.51 |
Sinónimos |
3β,20,21-Trihydroxy-5β-pregnane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


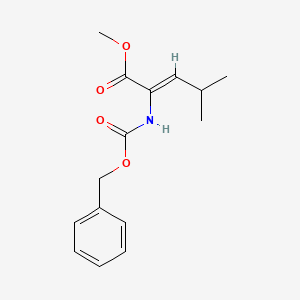
![D-[1-2H]Mannose](/img/structure/B1146200.png)
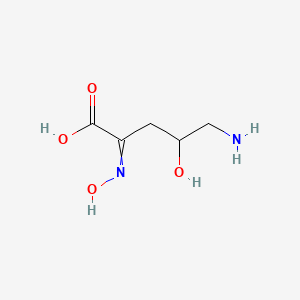
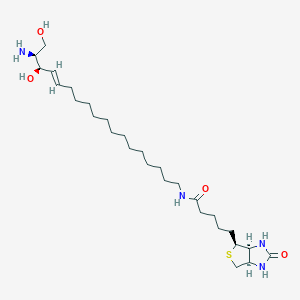

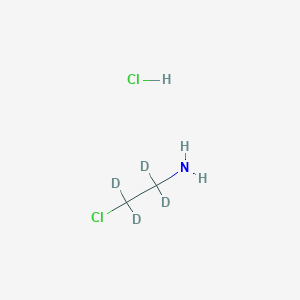
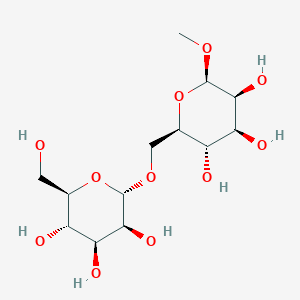
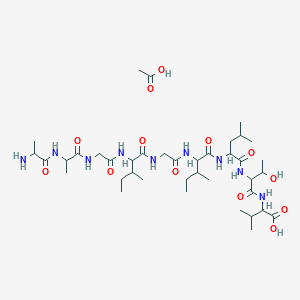
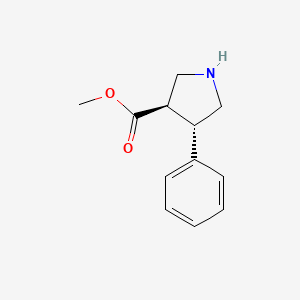
![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)
